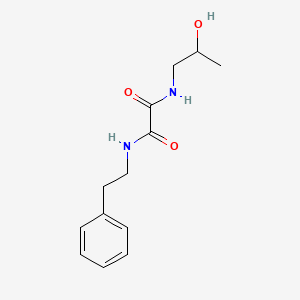

N1-(2-hydroxypropyl)-N2-phenethyloxalamide

描述

Structure

3D Structure

属性

IUPAC Name |

N'-(2-hydroxypropyl)-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10(16)9-15-13(18)12(17)14-8-7-11-5-3-2-4-6-11/h2-6,10,16H,7-9H2,1H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUGXMAQQRNPLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N1 2 Hydroxypropyl N2 Phenethyloxalamide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, N1-(2-hydroxypropyl)-N2-phenethyloxalamide, suggests a disconnection of the two amide bonds of the oxalamide core. This approach simplifies the structure into three primary building blocks: an oxalic acid derivative and two distinct primary amines.

The key precursors identified through this analysis are:

Oxalic acid or its derivatives: Diethyl oxalate (B1200264) or oxalyl chloride are common C2 synthons for the formation of the oxalamide backbone.

Phenethylamine (B48288): This provides the N-phenethyl moiety of the final compound.

1-Amino-2-propanol: This chiral amino alcohol introduces the N-(2-hydroxypropyl) fragment.

This retrosynthetic strategy allows for a convergent and modular synthesis, where the precursors can be prepared or sourced separately and then combined in a stepwise manner to construct the final unsymmetrical oxalamide.

Optimization of Synthetic Yields and Purity

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the final product. Key parameters to consider in this process include the stoichiometry of the reactants, reaction temperature, and reaction time.

In the first step, controlling the molar ratio of phenethylamine to diethyl oxalate is crucial to minimize the formation of the symmetrical N,N'-diphenethyloxalamide. A significant excess of diethyl oxalate is generally employed. For the second step, a slight excess of 1-amino-2-propanol may be used to ensure the complete conversion of the intermediate ester.

The reaction temperature for both steps needs to be carefully controlled. Higher temperatures can accelerate the reaction rate but may also lead to the formation of byproducts through decomposition or side reactions. Monitoring the reaction progress by TLC or HPLC can help determine the optimal reaction time to achieve maximum conversion without significant product degradation.

Purification of the final compound is critical to remove any unreacted starting materials, intermediates, and byproducts. Recrystallization from a suitable solvent system is often an effective method for obtaining highly pure crystalline material. If recrystallization is not feasible, column chromatography on silica (B1680970) gel can be employed for purification.

Analog Synthesis and Structural Modifications

The modular nature of the synthetic pathway allows for the straightforward generation of a library of analogs by varying the amine precursors. This is particularly valuable in medicinal chemistry for exploring structure-activity relationships.

A variety of analogs of this compound can be synthesized by introducing substituents on the phenyl ring of the phenethylamine precursor. wikipedia.org A wide range of substituted phenethylamines are commercially available or can be readily synthesized. acs.org By replacing phenethylamine with a substituted derivative in the first step of the synthesis, a series of analogs with diverse electronic and steric properties can be obtained.

The following table provides examples of commercially available or readily synthesizable substituted phenethylamines that can be used to generate analogs of the target compound, along with the resulting modification on the final product.

| Substituted Phenethylamine Precursor | Resulting Substituent on Phenethyl Moiety | Potential Effect of Substituent |

| 4-Methoxyphenethylamine | 4-Methoxy | Electron-donating |

| 4-Chlorophenethylamine | 4-Chloro | Electron-withdrawing, Halogen bonding potential |

| 3,4-Dichlorophenethylamine | 3,4-Dichloro | Increased lipophilicity, Electron-withdrawing |

| 4-Fluorophenethylamine | 4-Fluoro | Electron-withdrawing, Metabolic stability |

| 4-Methylphenethylamine | 4-Methyl | Electron-donating, Increased lipophilicity |

Modifications of the Hydroxypropyl Group

The secondary hydroxyl group on the propyl substituent is a versatile handle for a variety of chemical modifications, including oxidation, esterification, and etherification.

Oxidation to Ketone:

The secondary alcohol can be oxidized to the corresponding ketone, N1-(2-oxopropyl)-N2-phenethyloxalamide, using a range of standard oxidizing agents. The choice of oxidant will depend on the desired reaction conditions and tolerance of other functional groups in the molecule. Mild conditions are generally preferred to avoid over-oxidation or side reactions.

Commonly employed reagents for the oxidation of secondary alcohols to ketones include:

Chromium-based reagents: Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an appropriate solvent like dichloromethane (B109758) (DCM) are effective for this transformation.

Dess-Martin periodinane (DMP): This hypervalent iodine reagent offers a mild and selective method for oxidation and is compatible with a wide range of functional groups.

Swern oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. It is known for its mild conditions and high yields.

The resulting ketone derivative offers a new site for further functionalization, such as reductive amination or the formation of imines and oximes.

Esterification:

Esterification of the secondary hydroxyl group introduces an ester linkage, which can modulate the lipophilicity and metabolic stability of the parent compound. This can be achieved by reacting this compound with a variety of carboxylic acids or their activated derivatives.

Methods for esterification include:

Fischer-Speier Esterification: This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, typically with removal of water to drive the equilibrium towards the product.

Steglich Esterification: This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This approach is suitable for a wide range of carboxylic acids and proceeds under mild conditions.

Acylation with Acyl Halides or Anhydrides: Reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is a highly efficient method for ester formation.

The choice of the carboxylic acid allows for the introduction of a wide array of functional groups, from simple alkyl chains to more complex aromatic or heterocyclic moieties.

Etherification:

Formation of an ether linkage at the secondary hydroxyl position can be accomplished through several methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide or sulfonate.

Key steps and reagents for etherification include:

Deprotonation: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is used to deprotonate the secondary alcohol and form the corresponding alkoxide.

Alkylation: The resulting alkoxide is then treated with an alkylating agent, such as an alkyl iodide, bromide, or tosylate. The choice of the alkylating agent determines the nature of the R group in the resulting ether.

This methodology allows for the introduction of various alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

Table 1: Potential Modifications of the Hydroxypropyl Group

| Modification | Reagents and Conditions | Product |

|---|---|---|

| Oxidation | PCC, DCM or DMP, DCM or Swern Oxidation (DMSO, (COCl)₂, Et₃N) | N1-(2-oxopropyl)-N2-phenethyloxalamide |

| Esterification | R-COOH, H₂SO₄ (cat.) or R-COOH, DCC, DMAP or R-COCl, Pyridine | N1-(2-acyloxypropyl)-N2-phenethyloxalamide |

| Etherification | 1. NaH, THF 2. R-X (X = Br, I, OTs) | N1-(2-alkoxypropyl)-N2-phenethyloxalamide |

Derivatization of the Oxalamide Linkage

The oxalamide core contains two secondary amide bonds that can be subjected to chemical modification, although these are generally less reactive than the hydroxyl group. Key transformations include hydrolysis, reduction, and N-alkylation.

Hydrolysis:

Reduction:

The carbonyl groups of the oxalamide can be reduced to the corresponding amines, converting the oxalamide linkage into an ethylenediamine (B42938) linkage. This transformation fundamentally alters the core structure of the molecule. Powerful reducing agents are necessary for this conversion.

A common reagent for the reduction of amides to amines is:

Lithium Aluminum Hydride (LiAlH₄): This potent reducing agent is capable of reducing amides to their corresponding amines. The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup.

The resulting diamine, N1-(2-hydroxypropyl)-N2-phenethylethanediamine, possesses a more flexible and basic backbone compared to the parent oxalamide.

N-Alkylation:

While N-alkylation of secondary amides can be challenging due to the decreased nucleophilicity of the amide nitrogen, it is a feasible modification under specific conditions. This derivatization introduces a substituent on one or both of the amide nitrogens.

Methods for N-alkylation of amides include:

Deprotonation followed by Alkylation: Similar to etherification, this method involves the deprotonation of the amide N-H using a strong base, such as sodium hydride, followed by reaction with an alkyl halide. The acidity of the amide proton is lower than that of the alcohol, often requiring stronger bases or harsher conditions.

Mitsunobu Reaction: This reaction allows for the alkylation of acidic protons, including those of amides, with an alcohol under mild, dehydrative conditions. It typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

These reactions would yield N-alkylated derivatives of this compound, further expanding the chemical space around this scaffold.

Table 2: Potential Modifications of the Oxalamide Linkage

| Modification | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | Strong acid (e.g., HCl) or base (e.g., NaOH), heat | Oxalic acid + 2-aminophenylethylamine + 1-aminopropan-2-ol |

| Reduction | LiAlH₄, THF, then H₂O workup | N1-(2-hydroxypropyl)-N2-phenethylethanediamine |

| N-Alkylation | 1. NaH, DMF 2. R-X (X = Br, I) or R-OH, PPh₃, DEAD | N-alkylated this compound |

Despite a comprehensive search for "this compound," no specific information regarding its mechanistic investigations, molecular targets, or effects on cellular pathways was found in the public domain. The search results did not yield any scientific literature, clinical trial data, or biochemical assay results for this particular compound.

Consequently, it is not possible to provide an article on the "Mechanistic Investigations of this compound in Cellular and Biochemical Systems" as requested, due to the absence of available data on this specific molecule. The provided outline, including sections on kinase panel screening, receptor tyrosine kinase specificity, enzyme inhibition mechanisms, and cellular pathway modulation, cannot be addressed without relevant research findings.

Mechanistic Investigations of N1 2 Hydroxypropyl N2 Phenethyloxalamide in Cellular and Biochemical Systems

Cellular Pathway Modulation Studies

Impact on Signal Transduction Cascades (e.g., MAPK/ERK pathway, PI3K/Akt pathway)

No research data is currently available detailing the effects of N1-(2-hydroxypropyl)-N2-phenethyloxalamide on key signal transduction cascades such as the MAPK/ERK or PI3K/Akt pathways.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that relays extracellular signals to intracellular targets, influencing a wide array of cellular processes including proliferation, differentiation, and survival. wikipedia.orgnih.govmedchemexpress.com The pathway is typically initiated by the activation of a receptor on the cell surface, leading to a sequential phosphorylation cascade involving Ras, Raf, MEK, and finally ERK. wikipedia.orgmedchemexpress.com Activated ERK can then translocate to the nucleus to regulate gene expression. nih.gov

The PI3K/Akt pathway is another fundamental signaling route essential for regulating cell growth, metabolism, and survival. nih.govnih.gov This pathway is often activated by growth factors and other extracellular stimuli, leading to the activation of phosphoinositide 3-kinase (PI3K) and subsequent phosphorylation and activation of Akt. Activated Akt can then phosphorylate a multitude of downstream targets to exert its effects on cellular function. nih.gov

Future studies would be necessary to determine if this compound modulates these pathways. Such investigations would typically involve treating relevant cell lines with the compound and measuring the phosphorylation status of key proteins in these cascades (e.g., phospho-ERK, phospho-Akt) using techniques like Western blotting.

Effects on Cellular Proliferation and Differentiation in in vitro Models

There is currently no published data on the effects of this compound on cellular proliferation or differentiation in in vitro models.

Cellular proliferation is the process of cell division, a tightly regulated phenomenon crucial for development and tissue homeostasis. wikipedia.org Dysregulation of this process is a hallmark of diseases like cancer. nih.gov In vitro assays to assess proliferation often involve treating cells with a compound of interest and measuring changes in cell number or metabolic activity over time.

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. nih.gov This is a fundamental process in embryonic development and tissue maintenance. mdpi.com Studies investigating the effects of a compound on differentiation might involve treating stem or progenitor cells and then assessing the expression of lineage-specific markers or morphological changes. nih.gov

To understand the biological activity of this compound, its effects on these fundamental cellular processes would need to be experimentally determined.

Modulation of Cellular Migration and Chemoinvasion in Experimental Models

No experimental data exists regarding the modulation of cellular migration or chemoinvasion by this compound.

Cellular migration is the directed movement of cells in response to chemical or mechanical signals. This process is vital for various physiological events, including immune responses and wound healing. It is also a key process in pathological conditions, notably in cancer metastasis. mdpi.com Chemoinvasion refers to the migration of cells through an extracellular matrix, a critical step in the invasion of tissues by cancer cells. mdpi.com

Standard in vitro methods to assess these processes include wound-healing assays (scratch assays) for cell migration and transwell invasion assays (e.g., Boyden chamber assays) for chemoinvasion. Future research could employ these techniques to ascertain if this compound has any pro- or anti-migratory or invasive properties.

Regulation of Programmed Cell Death Pathways in Cellular Systems

The influence of this compound on programmed cell death pathways has not been reported in the scientific literature.

Programmed cell death, or apoptosis, is a highly regulated process of cell self-destruction that is essential for normal development and tissue homeostasis by eliminating old, damaged, or infected cells. nih.govnih.gov Key features of apoptosis include cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases. nih.gov Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer and autoimmune disorders. mdpi.com

Investigating the potential of this compound to induce or inhibit apoptosis would be a critical step in characterizing its biological activity. This would typically involve treating cells with the compound and assessing markers of apoptosis, such as caspase activation (e.g., caspase-3 cleavage), DNA fragmentation (e.g., TUNEL assay), or the externalization of phosphatidylserine (B164497) (e.g., Annexin V staining).

Protein-Ligand Interaction Studies

Binding Affinity Determination

There is no available data on the binding affinity of this compound to any specific protein target. To understand the mechanism of action of a compound, identifying its molecular target(s) and quantifying its binding affinity are crucial steps. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence-based assays are commonly used to determine binding constants (e.g., Kd, Ki).

Biophysical Characterization of Compound-Target Complexes

As no molecular target for this compound has been identified, there is no biophysical characterization of any compound-target complexes. Once a target is identified and binding is confirmed, biophysical methods such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to elucidate the three-dimensional structure of the compound bound to its target protein. This information provides invaluable insights into the molecular basis of the interaction and can guide further drug development efforts.

Structural Elucidation of Binding Modes (e.g., X-ray crystallography, NMR spectroscopy)

Information on the three-dimensional structure of this compound bound to a biological target is currently not documented in published research. Techniques such as X-ray crystallography, which provides high-resolution insights into the atomic coordinates of a ligand-protein complex, have not been reported for this specific compound. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy studies, which can reveal information about the binding interface and conformational changes in solution, are also not available in the public domain for this compound.

Consequently, data tables summarizing key interactions, such as hydrogen bonds, hydrophobic interactions, or specific atomic distances between the compound and a target protein, cannot be generated. The lack of such structural data precludes a detailed discussion of its binding mode from an experimental standpoint.

Pharmacological Characterization of N1 2 Hydroxypropyl N2 Phenethyloxalamide in Preclinical Models

In Vitro Metabolic Stability and Biotransformation Pathways

Currently, there is no publicly available scientific literature detailing the in vitro metabolic stability and biotransformation pathways of N1-(2-hydroxypropyl)-N2-phenethyloxalamide. Studies of this nature are crucial in early drug discovery to predict a compound's metabolic fate. Typically, such investigations would involve incubating the compound with liver microsomes or hepatocytes from various species (e.g., rat, mouse, dog, and human) to determine its rate of metabolism. springernature.comresearchgate.net The identification of metabolites would then be performed using techniques like liquid chromatography-mass spectrometry (LC-MS), which would elucidate the primary routes of biotransformation, such as oxidation, hydrolysis, or conjugation. nih.gov Without experimental data, the metabolic profile of this compound remains uncharacterized.

Permeability and Cellular Uptake Mechanisms

Information regarding the permeability and cellular uptake mechanisms of this compound is not available in the current body of scientific research. Permeability studies, often conducted using cell-based assays like the Caco-2 model, are essential for predicting the oral absorption of a compound. These assays help to understand if a compound is likely to be transported across the intestinal barrier and the mechanisms involved, such as passive diffusion or active transport.

In Vitro Protein Binding Characteristics

There are no published data on the in vitro protein binding characteristics of this compound. Understanding the extent to which a compound binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter. This is because, generally, only the unbound fraction of a drug is pharmacologically active and available to be metabolized and excreted. mdpi.com Techniques like equilibrium dialysis or ultrafiltration are commonly used to determine the percentage of a compound that binds to plasma proteins.

In Vivo Pharmacokinetic Profiling in Experimental Organisms (excluding human data)

Comprehensive in vivo pharmacokinetic studies for this compound in any experimental organism have not been reported in the accessible scientific literature. Such studies are fundamental for understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. nih.govnih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Without experimental studies in animal models (e.g., rats, mice), the ADME profile of this compound is unknown. These studies would typically involve administering the compound to animals and then measuring its concentration over time in plasma, urine, and feces to determine key pharmacokinetic parameters like bioavailability, clearance, volume of distribution, and half-life. nih.gov

Tissue Distribution Analysis

There is no available information on the tissue distribution of this compound in preclinical models. Tissue distribution studies are performed to understand which organs or tissues the compound accumulates in after administration. This information is vital for assessing both the potential for therapeutic efficacy and for identifying any potential for organ-specific toxicity.

Pharmacodynamic Markers in Preclinical Systems

The scientific literature does not currently contain information on the pharmacodynamic markers for this compound in preclinical systems. Pharmacodynamic studies are necessary to understand the biochemical and physiological effects of a compound on the body and to establish a relationship between the compound's concentration and its pharmacological response. nih.govresearchgate.net The identification of relevant biomarkers is a key aspect of this process.

Target Engagement Studies in Animal Models

No publicly available studies were identified that investigated the target engagement of this compound in animal models.

Biomarker Modulation in Experimental Systems

No publicly available research was found detailing the effects of this compound on biomarker modulation in any experimental systems.

Advanced Analytical Methodologies for N1 2 Hydroxypropyl N2 Phenethyloxalamide Research

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, MS, IR)

Spectroscopic methods are indispensable for the unambiguous elucidation of the molecular structure of N1-(2-hydroxypropyl)-N2-phenethyloxalamide. Each technique provides unique insights into the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In a typical ¹H NMR spectrum of this molecule, distinct signals would be expected for the aromatic protons of the phenethyl group, the methylene (B1212753) (-CH2-) protons, the methine (-CH-) proton, and the protons of the hydroxyl and amide groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between adjacent protons and to assign protons to their corresponding carbon atoms, respectively.

Mass Spectrometry (MS) is used to determine the compound's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Fragmentation patterns observed in the MS/MS spectrum, generated by techniques like collision-induced dissociation (CID), would offer further structural confirmation by showing the loss of specific fragments, such as the phenethyl or hydroxypropyl moieties.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to N-H stretching of the amide groups, O-H stretching of the hydroxyl group, C=O stretching of the amide carbonyls, and C-H stretching of the aromatic and aliphatic portions of the molecule.

| Technique | Information Provided | Expected Observations for this compound |

| ¹H NMR | Proton environment and connectivity | Signals for aromatic, methylene, methine, amide (N-H), and hydroxyl (O-H) protons. |

| ¹³C NMR | Carbon skeleton | Resonances for aromatic, carbonyl, and aliphatic carbons. |

| HRMS | Molecular formula | Accurate mass measurement consistent with C13H18N2O3. |

| IR Spectroscopy | Functional groups | Characteristic stretching vibrations for N-H, O-H, C=O (amide), and C-H bonds. |

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), would be a typical starting point. Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the aromatic phenethyl group exhibits strong absorbance. The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after a derivatization step to increase the volatility of the compound by capping the polar hydroxyl and amide groups. This method provides excellent separation and combines it with the powerful identification capabilities of mass spectrometry, making it highly effective for identifying and quantifying volatile impurities.

| Method | Primary Use | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector |

| HPLC | Purity assessment, quantification | C18 (Reversed-Phase) | Water/Acetonitrile Gradient | UV-Vis |

| GC-MS | Impurity identification (volatile) | Polysiloxane-based (e.g., DB-5ms) | Helium | Mass Spectrometer |

Quantitative Bioanalytical Methods for Preclinical Sample Analysis

For preclinical studies, such as pharmacokinetics, it is necessary to measure the concentration of this compound in biological matrices like plasma or tissue homogenates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. The method involves extracting the compound from the biological sample, followed by separation using HPLC and detection with a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the compound) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interference from the complex biological matrix, allowing for accurate quantification at very low concentrations. An internal standard, a structurally similar molecule, is typically added at the beginning of the sample preparation process to correct for variations in extraction efficiency and instrument response.

Chiral Resolution Techniques for Stereoisomer Characterization

The presence of a stereocenter at the 2-position of the hydroxypropyl group means that this compound can exist as two enantiomers, (R)- and (S)-isomers. Since enantiomers can have different pharmacological and toxicological properties, their separation and characterization are critical.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most widely used technique for resolving enantiomers. This method utilizes a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times and, thus, separation. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The development of a chiral HPLC method would involve screening various CSPs and mobile phases to achieve baseline separation of the (R)- and (S)-enantiomers, allowing for the determination of the enantiomeric purity or enantiomeric excess (ee) of a sample.

常见问题

Q. What are the established synthetic routes for N1-(2-hydroxypropyl)-N2-phenethyloxalamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling oxalyl chloride with phenethylamine and 2-hydroxypropylamine derivatives. Key steps include:

- Step 1 : Activation of oxalic acid derivatives (e.g., oxalyl chloride) under anhydrous conditions.

- Step 2 : Sequential amidation with phenethylamine and 2-hydroxypropylamine, using bases like triethylamine to neutralize HCl byproducts .

- Optimization : Reaction yields (typically 60-75%) can be improved by controlling temperature (0–5°C during activation) and using high-purity solvents (e.g., dry dichloromethane). Chromatographic purification (silica gel, ethyl acetate/hexane) is critical for isolating the final product .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (Step 1); RT (Step 2) | Prevents side reactions |

| Solvent | Dry DCM or THF | Enhances reactivity |

| Purification | Column chromatography | ≥95% purity |

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to confirm amide bond formation (e.g., carbonyl peaks at ~165-170 ppm) and hydroxypropyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₃H₁₈N₂O₃: 274.13 g/mol) .

- IR Spectroscopy : Detect characteristic amide C=O stretches (~1640 cm⁻¹) and -OH bands (~3300 cm⁻¹) .

Q. What are the compound’s key physicochemical properties relevant to experimental design?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water. Pre-solubilize in DMSO for biological assays .

- Stability : Stable at 4°C under inert gas (argon) but degrades at pH < 3 or > 10. Store lyophilized at -20°C .

- LogP : Predicted ~1.2 (via computational tools like MarvinSketch), indicating moderate lipophilicity .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to mitigate low yields in scale-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) using a fractional factorial design to identify critical factors .

- Kinetic Studies : Monitor reaction progress via TLC/HPLC to determine rate-limiting steps. For example, delayed amidation of the hydroxypropyl group may require longer stirring times .

- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDC) to improve efficiency. HATU increases amidation rates but may raise costs .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no effect)?

- Methodological Answer :

- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant human vs. murine proteins) and buffer conditions (pH 7.4, 25°C) .

- Structural Analogs : Compare with derivatives (e.g., N1-(2-hydroxyethyl)-N2-phenethyloxalamide) to isolate the role of the hydroxypropyl group .

- Computational Docking : Use software like AutoDock to model binding poses with target enzymes (e.g., COX-2) and validate via mutagenesis studies .

Q. What advanced techniques elucidate the compound’s mechanism in modulating biological targets?

- Methodological Answer :

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to receptors (e.g., KD values) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate specific vs. non-specific interactions .

- Metabolic Profiling : Use LC-MS to track metabolite formation in cell lysates, identifying potential prodrug activation pathways .

Q. How does the hydroxypropyl group influence the compound’s pharmacokinetic profile compared to analogs?

- Methodological Answer :

- In Vitro ADME : Assess permeability (Caco-2 monolayers), metabolic stability (human liver microsomes), and plasma protein binding (equilibrium dialysis) .

- Comparative Studies : Contrast with N1-methyl or N1-ethyl analogs to correlate substituent size with bioavailability. Hydroxypropyl’s hydroxyl group may enhance solubility but reduce membrane diffusion .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to design experiments to clarify decomposition thresholds?

- Methodological Answer :

- TGA/DSC : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperature.

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

- pH-Rate Profiling : Measure degradation rates at pH 3–10 to identify instability hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。